2-[(2,3-dichloroanilino)carbonyl]-3-thienyl-N,N-dimethylsulfamate
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Overview
Description
2-[(2,3-dichloroanilino)carbonyl]-3-thienyl-N,N-dimethylsulfamate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a dichloroaniline group, a thienyl ring, and a dimethylsulfamate moiety. It is used in various scientific research applications due to its reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,3-dichloroanilino)carbonyl]-3-thienyl-N,N-dimethylsulfamate typically involves multiple steps, starting with the preparation of the dichloroaniline derivative. This is followed by the introduction of the thienyl group and the final attachment of the dimethylsulfamate moiety. Common synthetic routes include:
Nitration and Reduction: The initial step often involves the nitration of a suitable aromatic precursor, followed by reduction to form the dichloroaniline derivative.
Coupling Reactions: The thienyl group is introduced through coupling reactions, such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(2,3-dichloroanilino)carbonyl]-3-thienyl-N,N-dimethylsulfamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichloroaniline moiety.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
2-[(2,3-dichloroanilino)carbonyl]-3-thienyl-N,N-dimethylsulfamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2,3-dichloroanilino)carbonyl]-3-thienyl-N,N-dimethylsulfamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.
Receptor Binding: Binding to specific receptors and modulating their activity.
DNA Interaction: Interacting with DNA and affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloroaniline: A simpler compound with similar structural features but lacking the thienyl and dimethylsulfamate groups.
2,4-Dichloroaniline: Another isomer with different chlorine substitution patterns.
Uniqueness
2-[(2,3-dichloroanilino)carbonyl]-3-thienyl-N,N-dimethylsulfamate is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
[2-[(2,3-dichlorophenyl)carbamoyl]thiophen-3-yl] N,N-dimethylsulfamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2O4S2/c1-17(2)23(19,20)21-10-6-7-22-12(10)13(18)16-9-5-3-4-8(14)11(9)15/h3-7H,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTRCSMHRDCKPIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)OC1=C(SC=C1)C(=O)NC2=C(C(=CC=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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